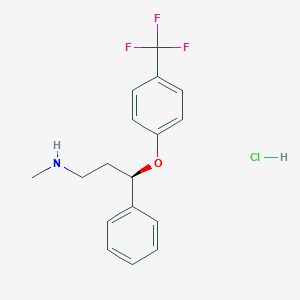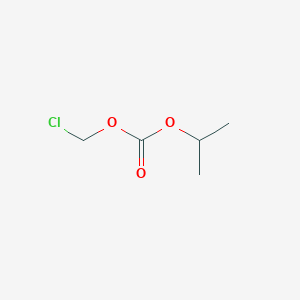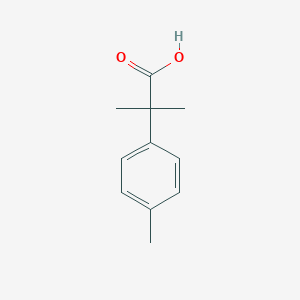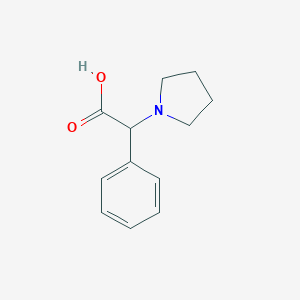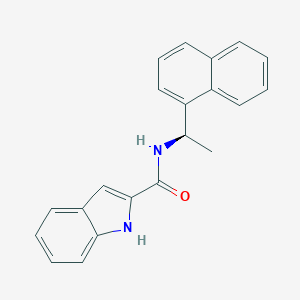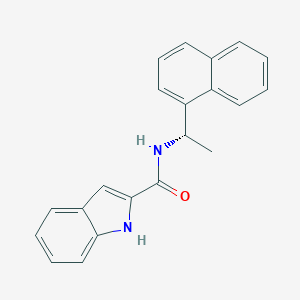![molecular formula C5H11NNaO5P B029510 Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate CAS No. 73226-73-0](/img/structure/B29510.png)
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sodium phosphinates often involves the reaction of specific phosphinic acids with sodium hydroxide or other sodium sources. In the case of closely related compounds, synthesis strategies have included direct reactions between bis(hydroxylmethyl)phosphinic acid and NaOH, leading to complex sodium phosphinates. These synthesis routes emphasize the importance of selecting appropriate reactants and conditions to achieve the desired sodium phosphinate compounds (Murugavel, Shanmugan, & Gogoi, 2010).
Molecular Structure Analysis
Molecular structure analysis of related sodium salts reveals complex coordination and hydrogen bonding networks. For example, a study on a similar sodium salt structure demonstrated two-dimensional polymer chains, where sodium ions are bridged by water molecules and coordinated to oxygen atoms of various functional groups, stabilized by a hydrogen bond network. This intricate structure is critical for understanding the molecular configuration and interactions within similar sodium phosphinate compounds (Kula, Mazur, & Rzączyńska, 2007).
Chemical Reactions and Properties
Chemical reactions involving sodium phosphinates often explore the reactivity of the phosphinate group with various organic and inorganic compounds. These reactions are essential for functionalizing the phosphinate for specific applications or for further synthetic modifications. Studies have indicated that sodium phosphinates can participate in diverse chemical reactions, leading to a wide range of potential products and applications.
Physical Properties Analysis
Physical properties of sodium phosphinates, such as solubility, thermal stability, and crystalline structure, are crucial for their practical application. For instance, the thermal analysis of related compounds has shown that they exhibit dehydration and decomposition at specific temperatures, which is vital for their processing and storage (Kula, Mazur, & Rzączyńska, 2007).
Applications De Recherche Scientifique
Radioprotective Properties :
- Sodium 3-amino-2-hydroxypropyl hydrogen phosphorothioate and related compounds show significant antiradiation activity. The introduction of hydroxyl groups into phosphorothioates enhances their radioprotective properties, particularly when administered intraperitoneally (Piper, Rose, Johnston, & Grenan, 1975).
Pharmacokinetics and Metabolism :
- Studies on sodium 4-[(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl]-gamma-oxo benzenebutanoate (L-648,051) reveal its rapid decline in rat and dog plasma post administration. This compound shows potential for treating asthma and other allergic disorders. Its metabolism involves ketoreduction and catabolic oxidation processes (Tocco, Deluna, Duncan, Ramjit, Pitzenberger, & Hsieh, 1988).
Synthetic Applications :
- The synthesis of N, N-Bis-(2-hydroxy-3-sulfo-propyl)-amino]-acetic acid (BHSPA) from 3-chloro-2-hydroxy propylamino sodium sulfonate demonstrates its effective role in corrosion scale inhibition (Cao Zhan-mei, 2004).
- Sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates are synthesized from sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(R)- and -3(S)-hydroxy-6-methylheptanoates, offering avenues for creating enzyme inhibitors (Thaisrivongs, Schostarez, Pals, & Turner, 1987).
Biochemical Studies :
- Sodium 4-pentynoyl-CoA and 5-hexynoyl-CoA, as alkynyl-acetyl-CoA analogues, are efficient substrates for lysine acetyltransferase p300. They serve as reagents for monitoring protein acetylation in vitro and provide insights into the role of acetylation in biological activities (Yang, Ascano, & Hang, 2010).
Mécanisme D'action
Target of Action
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, also known as FR 900098, is a derivative of fosmidomycin . Its primary target is the enzyme DOXP reductoisomerase . This enzyme plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of several types of bacteria and parasites, including the malaria parasite Plasmodium falciparum .
Mode of Action
FR 900098 inhibits the activity of DOXP reductoisomerase . By inhibiting this enzyme, the compound disrupts the non-mevalonate pathway, thereby preventing the synthesis of isoprenoids. Isoprenoids are vital for various cellular functions, including cell membrane integrity, energy metabolism, and protein modification .
Biochemical Pathways
The inhibition of DOXP reductoisomerase by FR 900098 affects the non-mevalonate pathway . This pathway is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors for the synthesis of all isoprenoids . By disrupting this pathway, FR 900098 prevents the production of these essential compounds, leading to detrimental effects on the organism.
Pharmacokinetics
Like other phosphonates, it is expected to have good stability and bioavailability
Result of Action
The inhibition of the non-mevalonate pathway by FR 900098 leads to a deficiency in isoprenoids, causing various cellular dysfunctions and ultimately leading to the death of the organism . Specifically, FR 900098 has demonstrated antimalarial activity, with IC50 values of 170, 170, and 90 nM for HB3, A2, and Dd2 P. falciparum strains, respectively .
Propriétés
IUPAC Name |
sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.Na/c1-5(7)6(8)3-2-4-12(9,10)11;/h8H,2-4H2,1H3,(H2,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXFDGYDKNWMD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCP(=O)(O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635413 | |
| Record name | Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate | |
CAS RN |
73226-73-0 | |
| Record name | Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






